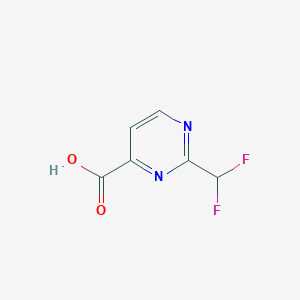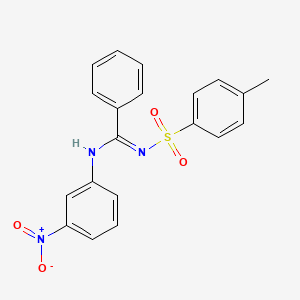![molecular formula C8H12N2O B2563571 5H,6H,7H,8H-Imidazo[1,2-A]piridin-5-ilmetanol CAS No. 1610469-23-2](/img/structure/B2563571.png)
5H,6H,7H,8H-Imidazo[1,2-A]piridin-5-ilmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanol group attached at the 5-position
Aplicaciones Científicas De Investigación
Chemistry: 5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific molecular pathways is of particular interest in drug development.
Industry: In the industrial sector, 5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent reduction and functionalization steps introduce the methanol group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine core can undergo reduction reactions to form various hydrogenated derivatives.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
5H,6H,7H,8H-Imidazo[1,2-A]pyridin-6-amine: This compound has an amine group at the 6-position instead of a methanol group at the 5-position.
5H,6H,7H,8H-Imidazo[1,2-A]pyridin-8-ol: This compound has a hydroxyl group at the 8-position.
Comparison:
Structural Differences: The position and type of functional groups attached to the imidazo[1,2-a]pyridine core differentiate these compounds.
Reactivity: The presence of different functional groups affects the reactivity and types of chemical reactions these compounds can undergo.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h4-5,7,11H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRKBAIWACKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
![N-(3,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2563489.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2563490.png)

![4-[5-(4-bromophenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)


![2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide](/img/structure/B2563498.png)
![2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2563499.png)

![Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2563501.png)
![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2563506.png)
